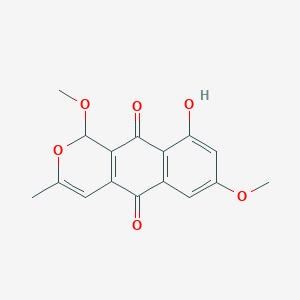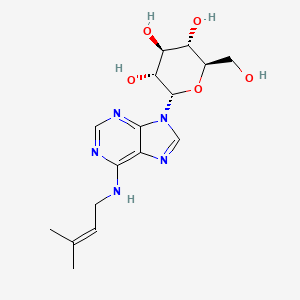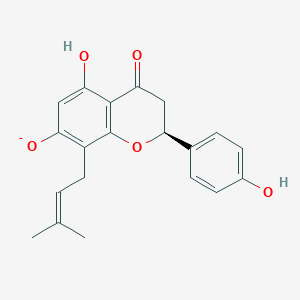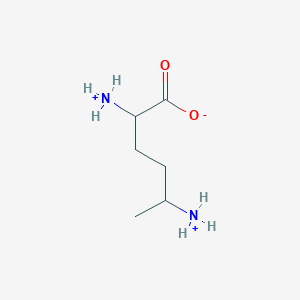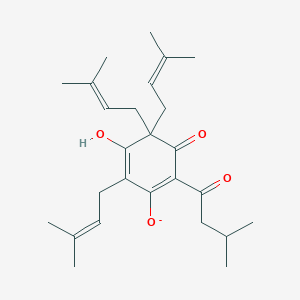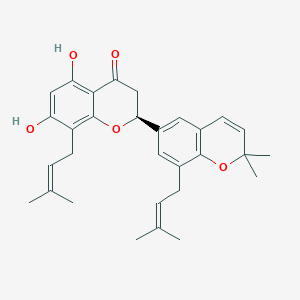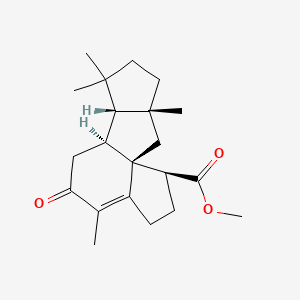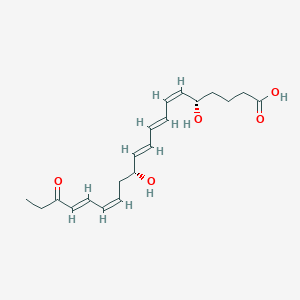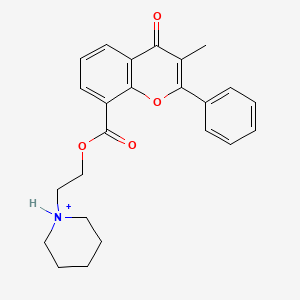
Flavoxate(1+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Flavoxate(1+) is a piperidinium ion resulting from the protonation of the nitrogen atom of flavoxate. It is a conjugate acid of a flavoxate.
科学的研究の応用
Flavoxate in Urogynecology
Flavoxate, since its emergence in 1967, has been primarily used in treating urogenital tract disorders, especially overactive bladder and urge symptomatology. Despite the advent of newer anticholinergic drugs, flavoxate's minimal side effects and high tolerability make it a significant consideration in urogynecological conditions. However, recent decades lack randomized controlled trials on flavoxate, underscoring a need for more clinical studies and potential novel drug formulations (Zor, Aydur, & Dmochowski, 2015).
Effects on Detrusor Contractility
Research has shown that short-term flavoxate treatment alters detrusor contractility characteristics, which is crucial for understanding its clinical efficacy and mechanism of action in treating overactive bladder. This insight suggests renewed interest in flavoxate's clinical use (Tang et al., 2015).
Flavoxate: Present and Future Perspectives
Flavoxate has demonstrated efficacy in treating overactive bladder (OAB) and associated symptoms. It exhibits multiple pharmacological effects, including inhibition of phosphodiesterases and moderate calcium antagonistic activity. While flavoxate is effective and well-tolerated in OAB treatment, future research is needed to explore its role further and potential use in other indications (Arcaniolo, Conquy, & Tarcan, 2015).
Electrochemical Analysis
A study conducted on flavoxate hydrochloride, a smooth muscle antispasmodic, explored its electrochemical behavior at the mercury electrode. This research is vital for developing sensitive and precise procedures for determining flavoxate hydrochloride in bulk and pharmaceutical formulations (Ghoneim, El-Attar, & Razeq, 2007).
特性
製品名 |
Flavoxate(1+) |
|---|---|
分子式 |
C24H26NO4+ |
分子量 |
392.5 g/mol |
IUPAC名 |
2-piperidin-1-ium-1-ylethyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate |
InChI |
InChI=1S/C24H25NO4/c1-17-21(26)19-11-8-12-20(23(19)29-22(17)18-9-4-2-5-10-18)24(27)28-16-15-25-13-6-3-7-14-25/h2,4-5,8-12H,3,6-7,13-16H2,1H3/p+1 |
InChIキー |
SPIUTQOUKAMGCX-UHFFFAOYSA-O |
正規SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCC[NH+]3CCCCC3)C4=CC=CC=C4 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




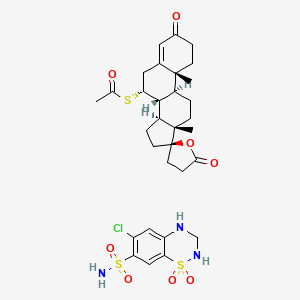
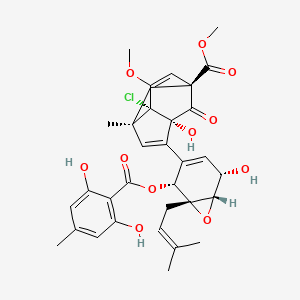
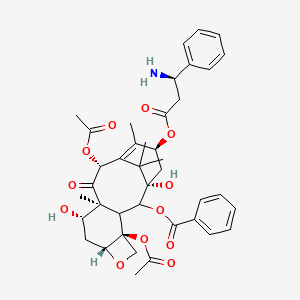
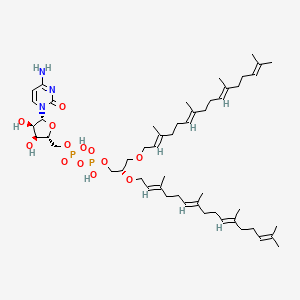
![N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxy-7-phenyloctyl]hexacosanamide](/img/structure/B1261281.png)
